1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547958
InChI: InChI=1S/C13H16F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-8H,4-5H2,1-3H3
SMILES: CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F
Molecular Formula: C13H16F2O2
Molecular Weight: 242.26 g/mol

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone

CAS No.:

Cat. No.: VC13547958

Molecular Formula: C13H16F2O2

Molecular Weight: 242.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone -

Specification

Molecular Formula C13H16F2O2
Molecular Weight 242.26 g/mol
IUPAC Name 1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanone
Standard InChI InChI=1S/C13H16F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-8H,4-5H2,1-3H3
Standard InChI Key VJHXAMRYURUMFD-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F
Canonical SMILES CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F

Introduction

Key Structural Features:

  • Functional Groups:

    • Ketone group (-CO-) attached to an aromatic ring.

    • Two fluorine atoms at the 3rd and 4th positions of the phenyl ring.

    • An isopentyloxy group (-OCH2CH(CH3)2) at the 5th position of the phenyl ring.

  • Geometry:

    • The carbonyl carbon exhibits trigonal planar geometry due to sp² hybridization.

    • The aromatic ring is planar due to resonance stabilization.

Synthesis Pathways

The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone can be achieved through several established methods:

  • Aromatic Substitution:

    • Starting with a fluorinated phenol derivative, the isopentyloxy group can be introduced via Williamson ether synthesis.

    • Subsequent Friedel-Crafts acylation introduces the ethanone moiety.

  • Direct Ketone Formation:

    • Using a fluorinated benzene derivative, direct acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃).

Reaction Scheme:

C₆H₃F₂OH+(CH₃)₂CHCH₂BrNaHC₆H₃F₂OCH₂CH(CH₃)₂AcetylationC₆H₂F₂(COCH₃)OCH₂CH(CH₃)₂\text{C₆H₃F₂OH} + \text{(CH₃)₂CHCH₂Br} \xrightarrow{\text{NaH}} \text{C₆H₃F₂OCH₂CH(CH₃)₂} \xrightarrow{\text{Acetylation}} \text{C₆H₂F₂(COCH₃)OCH₂CH(CH₃)₂}

These methods ensure high yields and purity by leveraging selective reactions facilitated by the electron-withdrawing fluorine atoms.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are used:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Identifies proton environments, particularly in the aromatic ring and isopentyloxy side chain.

  • ¹³C NMR: Confirms carbon environments, including the ketone carbon signal around δ=190ppm\delta = 190 \, \text{ppm}.

Infrared (IR) Spectroscopy:

  • Strong absorption at ~1700 cm⁻¹ indicates the presence of a carbonyl group.

  • C-F stretching vibrations are observed near ~1100 cm⁻¹.

Mass Spectrometry (MS):

  • Provides molecular ion peaks corresponding to m/z=240m/z = 240, confirming molecular weight.

Biological Activity:

The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical research. The isopentyloxy group increases hydrophobic interactions with biological targets.

Potential Mechanisms:

  • Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.

  • Fluorine atoms may improve receptor affinity by stabilizing molecular conformations.

Applications:

  • Pharmaceutical Research:

    • Investigated as a precursor or intermediate for designing anti-inflammatory or anticancer agents.

    • Fluorinated compounds often exhibit improved pharmacokinetics.

  • Industrial Chemistry:

    • May serve as a building block for advanced materials or agrochemical formulations.

Comparative Analysis

Below is a comparison of this compound with related aryl ketones:

Property1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanoneRelated Aryl Ketones
FluorinationYesVariable
LipophilicityHighModerate
StabilityEnhancedStandard
ApplicationsPharmaceuticals, industrialPharmaceuticals only

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